7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine
CAS No.: 160431-49-2
Cat. No.: VC4171507
Molecular Formula: C10H14N2
Molecular Weight: 162.236
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 160431-49-2 |
---|---|
Molecular Formula | C10H14N2 |
Molecular Weight | 162.236 |
IUPAC Name | 7-methyl-1,2,3,4-tetrahydroquinolin-8-amine |
Standard InChI | InChI=1S/C10H14N2/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h4-5,12H,2-3,6,11H2,1H3 |
Standard InChI Key | NXIPDLJDMOVORS-UHFFFAOYSA-N |
SMILES | CC1=C(C2=C(CCCN2)C=C1)N |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The core structure of 7-methyl-1,2,3,4-tetrahydroquinolin-8-amine consists of a quinoline ring system partially saturated at the 1,2,3,4-positions, creating a tetrahydroquinoline scaffold. The methyl group at position 7 and the primary amine at position 8 introduce steric and electronic modifications that influence reactivity. The compound’s IUPAC name is 7-methyl-1,2,3,4-tetrahydroquinolin-8-amine, and its SMILES notation is .
Table 1: Comparative Analysis of Tetrahydroquinoline Derivatives
Compound Name | CAS Number | Molecular Formula | Key Substituents | Similarity Score |
---|---|---|---|---|
7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine | 160431-49-2 | 7-CH₃, 8-NH₂ | 1.00 | |
1,2,3,4-Tetrahydroquinolin-8-amine dihydrochloride | 1309976-14-4 | 8-NH₂ (dihydrochloride) | 0.85 | |
7-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride | 90874-58-1 | 7-CH₃, hydrochloride salt | 0.90 |
Data adapted from structural analogues .
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via multistep organic reactions. A common approach involves:
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Cyclization: Formation of the tetrahydroquinoline core using cyclohexenone derivatives and ammonia under catalytic hydrogenation .
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Functionalization: Introduction of the methyl group via Friedel-Crafts alkylation or directed ortho-metalation strategies .
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Amination: Selective amination at the 8-position using nitration followed by reduction or Buchwald-Hartwig coupling .
A representative procedure from the literature involves reacting 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine with aldehydes in ethanol at 0°C to form Schiff bases, which are subsequently reduced to yield target amines . Yields for such reactions range from 35–70%, depending on purification methods .
Industrial Production
Commercial suppliers like Ark Pharm and Chemenu offer the compound at scales from 100 mg to 5 g, with prices ranging from $254 to $2,456 per unit (Table 2) .
Supplier | Purity | Quantity | Price (USD) | Last Updated |
---|---|---|---|---|
Ark Pharm | 97% | 100 mg | 254 | December 2021 |
Chemenu | 97% | 5 g | 2,319 | December 2021 |
Crysdot | 97% | 5 g | 2,456 | December 2021 |
Applications in Pharmaceutical Research
Antiproliferative Activity
Schiff base derivatives of 7-methyl-1,2,3,4-tetrahydroquinolin-8-amine exhibit notable cytotoxicity against cancer cell lines. For example:
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CEM (T-lymphocytes): IC₅₀ = 74 ± 3 µM
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HeLa (cervical carcinoma): IC₅₀ = 36 ± 4 µM
These results suggest a mechanism involving DNA intercalation or topoisomerase inhibition, akin to the anticancer drug amsacrine (m-AMSA) .
Future Directions and Research Gaps
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